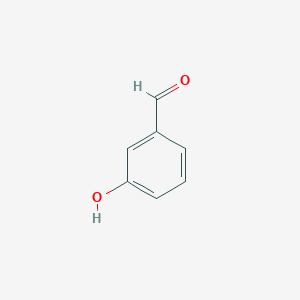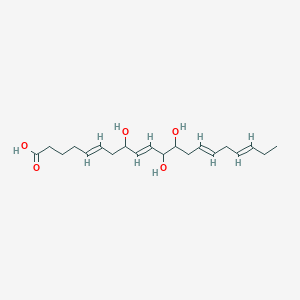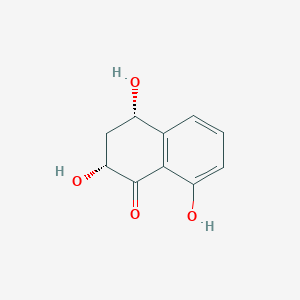
2,4,8-Trihydroxy-1-tetralone, cis-(-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,8-Trihydroxy-1-tetralone, cis-(-)- is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties that make it a valuable tool in various fields of study.
Wirkmechanismus
The mechanism of action of 2,4,8-Trihydroxy-1-tetralone, cis-(-)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. It has also been shown to have antioxidant properties that help protect cells from damage.
Biochemische Und Physiologische Effekte
2,4,8-Trihydroxy-1-tetralone, cis-(-)- has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and protect cells from oxidative damage. It has also been shown to have neuroprotective effects, which make it a potential treatment option for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4,8-Trihydroxy-1-tetralone, cis-(-)- in lab experiments include its unique properties and potential therapeutic applications. However, there are also limitations to its use, including its complex synthesis method and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 2,4,8-Trihydroxy-1-tetralone, cis-(-)-. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another direction is the study of its potential use in the treatment of various diseases, including neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2,4,8-Trihydroxy-1-tetralone, cis-(-)- is a valuable tool in scientific research, with potential therapeutic applications in various fields. Its unique properties and potential benefits make it a promising area of study for future research.
Wissenschaftliche Forschungsanwendungen
2,4,8-Trihydroxy-1-tetralone, cis-(-)- has been extensively studied for its potential use in scientific research. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
110901-28-5 |
|---|---|
Produktname |
2,4,8-Trihydroxy-1-tetralone, cis-(-)- |
Molekularformel |
C10H10O4 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
(2R,4S)-2,4,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-3,7-8,11-13H,4H2/t7-,8+/m0/s1 |
InChI-Schlüssel |
FHAMKLIXDLEUPK-JGVFFNPUSA-N |
Isomerische SMILES |
C1[C@@H](C2=C(C(=CC=C2)O)C(=O)[C@@H]1O)O |
SMILES |
C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O |
Kanonische SMILES |
C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O |
Andere CAS-Nummern |
110901-28-5 137623-31-5 |
Synonyme |
2,4,8-THTO 2,4,8-trihydroxy-1-tetralone 2,4,8-trihydroxy-1-tetralone, trans-(+-)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



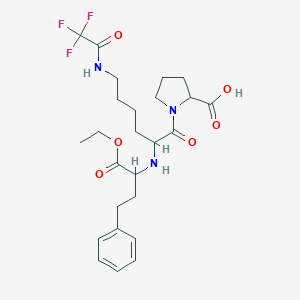
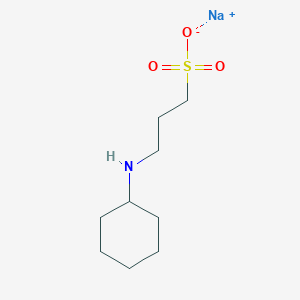
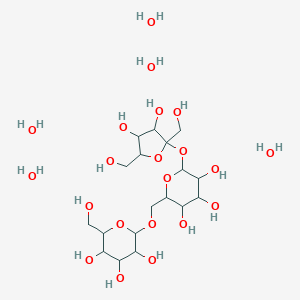
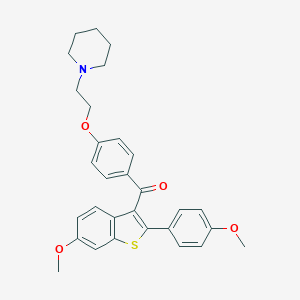
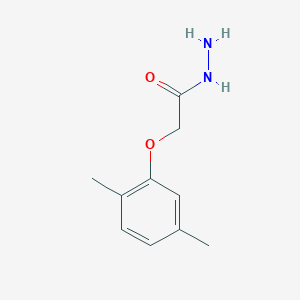
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate](/img/structure/B18088.png)
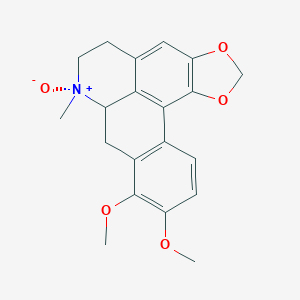
![2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B18096.png)
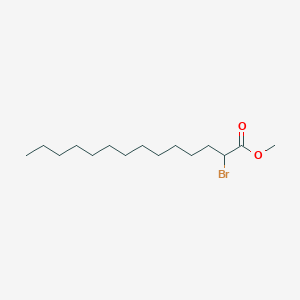
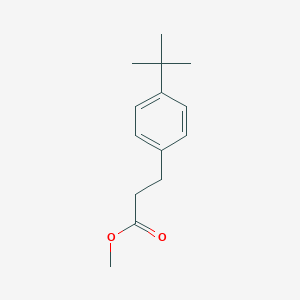
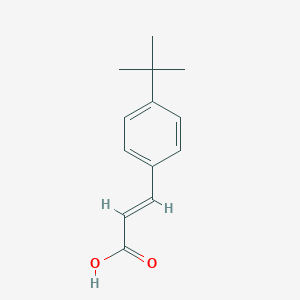
![bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B18106.png)
